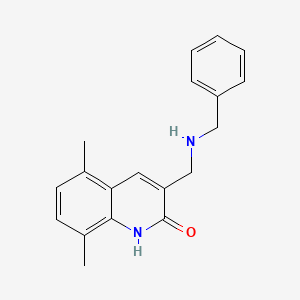

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one

描述

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one is a quinoline derivative featuring a benzylamino-methyl substituent at position 3 and methyl groups at positions 5 and 7. Its molecular formula is C₁₉H₂₀N₂O, with a molecular weight of 292.37 g/mol. The compound’s unique substitution pattern enhances its bioactivity, particularly in antimicrobial and anticancer applications .

属性

IUPAC Name |

3-[(benzylamino)methyl]-5,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-8-9-14(2)18-17(13)10-16(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDCUFKFQDTYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CNCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one typically involves multi-step organic reactions

Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions. For example, benzylamine can react with a suitable quinoline derivative under basic conditions to form the desired product.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

化学反应分析

Types of Reactions

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylamino and dimethyl groups, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Benzylamine, methyl iodide, dimethyl sulfate, basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various functionalized quinoline derivatives.

科学研究应用

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. The benzylamino and dimethyl groups can influence the compound’s binding affinity and selectivity towards its targets.

相似化合物的比较

Key Structural Features :

- Quinolin-2-one core: Provides a planar aromatic system for intermolecular interactions.

- 5,8-dimethyl groups: Influence electron density and steric effects on the quinoline ring.

- 3-(Benzylamino-methyl) side chain: Introduces hydrogen-bonding and hydrophobic interactions, critical for target binding.

Skraup reaction for quinoline core formation.

Methylation using methyl iodide and potassium carbonate.

Benzylamino introduction via reductive amination or nucleophilic substitution .

Comparison with Structurally Similar Compounds

Substitution Patterns and Bioactivity

Substituent positions on the quinoline ring profoundly affect biological activity. Below is a comparative analysis:

| Compound Name | Substituent Positions | Key Bioactivity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one | 3,6,8 | MIC: 16–64 µg/mL (antibacterial) | |

| 5,8-Dichloro-1,2-dihydroquinolin-2-one | 5,8 (Cl) | Anticancer (IC₅₀: ~10 µM) | |

| 3-(Benzylamino-methyl)-7-methyl-2(1H)-quinolinone | 3,7 | Antimicrobial (MIC: 8–32 µg/mL) | |

| 3-[(Ethylimino)methyl]-7-methyl-2(1H)-quinolinone | 3,7 | Antiviral (EC₅₀: 2.5 µM) |

Key Observations :

- Antimicrobial Activity : The 6,8-dimethyl analog (MIC: 16–64 µg/mL) shows broader-spectrum activity than the 7-methyl derivative (MIC: 8–32 µg/mL), suggesting methyl group positioning influences bacterial membrane interaction .

- Anticancer Potency : Chlorinated derivatives (e.g., 5,8-dichloro) exhibit lower IC₅₀ values (~10 µM) compared to methylated analogs, likely due to enhanced DNA intercalation .

Substituent Effects on Reactivity

- Electron-Donating Groups (e.g., methyl): Increase quinoline ring electron density, favoring electrophilic substitution at para positions.

- Electron-Withdrawing Groups (e.g., Cl) : Enhance oxidative stability but reduce solubility .

- Benzylamino Side Chain: Improves pharmacokinetics by increasing lipophilicity and blood-brain barrier penetration .

Antimicrobial Activity

- Mechanism: Disruption of microbial cell membranes via hydrophobic interactions (methyl groups) and enzyme inhibition (quinoline core) .

- Data :

- S. aureus : MIC = 32 µg/mL (6,8-dimethyl analog) vs. 16 µg/mL (7-methyl analog) .

Anticancer Activity

- Mechanism : Caspase-3 activation and DNA intercalation induce apoptosis in cancer cells (e.g., HeLa, IC₅₀ = 5.0 µM for 6,8-dimethyl analog) .

生物活性

3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O, with a molecular weight of approximately 292.37 g/mol. The compound features a quinoline core that is modified at the 3-position with a benzylamino group and at the 5 and 8 positions with methyl groups. This specific substitution pattern is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits notable antimicrobial , antitumor , and antiviral properties. The following table summarizes its key biological activities:

The mechanisms through which this compound exerts its effects involve interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, altering cellular pathways.

- DNA Interaction : It has been shown to interact with DNA and RNA, impacting gene expression and protein synthesis.

- Cell Signaling Modulation : The compound may modulate signaling pathways associated with cell survival and apoptosis.

Antitumor Activity

A study investigating the antitumor effects of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.

Antimicrobial Efficacy

In antimicrobial studies, the compound exhibited activity against both Gram-positive and Gram-negative bacteria. Its mechanism involved disruption of the bacterial cell wall and interference with metabolic processes essential for bacterial growth.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Benzylamino-methyl)-5,8-dimethyl-1H-quinolin-2-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- Amine Functionalization : Introduce the benzylamino-methyl group through reactions with benzylamine derivatives under basic conditions (e.g., using NaOMe or K₂CO₃ as a base) .

- Quinolin-2-one Core : Construct the quinolin-2-one scaffold via cyclization of substituted anilines with ketones or esters, followed by methylation at the 5- and 8-positions using methylating agents like methyl iodide .

- Challenges : Steric hindrance from the dimethyl groups may require elevated temperatures or catalysts (e.g., Pd-mediated coupling) for efficient substitution .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify substituent positions and integration ratios. For example, the benzylamino-methyl group’s protons appear as a triplet in δ 3.5–4.5 ppm .

- Purity Assessment : Employ HPLC with UV detection (λ = 254–280 nm for quinoline derivatives) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or bond angles, as demonstrated for related quinoline derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Experimental Design : Standardize assays (e.g., IC₅₀ measurements) using validated cell lines (e.g., HeLa for cytotoxicity) and control compounds. Replicate studies under identical conditions (pH, temperature, solvent) .

- Data Triangulation : Cross-validate results with orthogonal methods (e.g., enzyme inhibition assays vs. cellular uptake studies) and statistical analysis (ANOVA for dose-response curves) .

- Meta-Analysis : Compare structural analogs (e.g., 6-hydroxyquinolin-2-one derivatives ) to identify substituent-dependent activity trends.

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Employ chiral oxazolidine auxiliaries or catalysts (e.g., BINOL-derived ligands) during key synthetic steps to induce stereoselectivity .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational simulations (TD-DFT) .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .

- Docking Studies : Simulate ligand-receptor interactions (e.g., with kinase targets) using AutoDock Vina to prioritize derivatives with high binding affinity .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like Hammett constants or topological polar surface area .

Data Interpretation and Validation

Q. What steps ensure reproducibility in spectral assignments for this compound?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving overlaps in crowded regions (e.g., aromatic protons) .

- Isotopic Labeling : Synthesize -labeled analogs to confirm nitrogen connectivity in the quinolin-2-one core .

- Cross-Lab Validation : Share samples with independent labs for parallel characterization (e.g., via round-robin testing) .

Q. How should researchers handle conflicting crystallographic data for polymorphic forms?

- Methodological Answer :

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs .

- Thermal Analysis : Use DSC/TGA to detect phase transitions and confirm stability under experimental conditions .

- Computational Crystal Structure Prediction (CSP) : Apply force-field or DFT methods to predict energetically favorable packing arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。